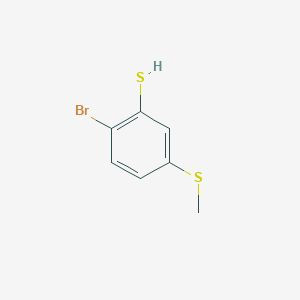
2-Bromo-5-(methylthio)benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(methylthio)benzenethiol is an organic compound with the molecular formula C7H7BrS2 It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methylthio)benzenethiol typically involves the bromination of 5-(methylthio)benzenethiol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(methylthio)benzenethiol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of new thiol or amine derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of debrominated or modified thiol compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5-(methylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(methylthio)benzenethiol involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the thiol group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylbenzenethiol: Similar structure but lacks the methylthio group.
2-Chloro-5-(methylthio)benzenethiol: Similar structure but with a chlorine atom instead of bromine.
5-(Methylthio)benzenethiol: Lacks the bromine atom.
Uniqueness
2-Bromo-5-(methylthio)benzenethiol is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring.
Propiedades
Fórmula molecular |
C7H7BrS2 |
|---|---|
Peso molecular |
235.2 g/mol |
Nombre IUPAC |
2-bromo-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C7H7BrS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
Clave InChI |
HVRVHDGYYZDEQW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



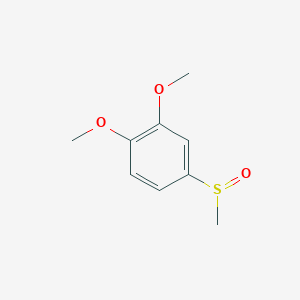
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

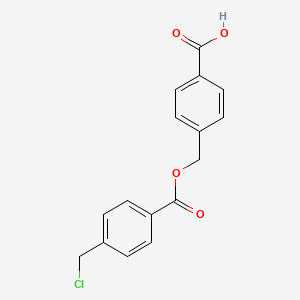
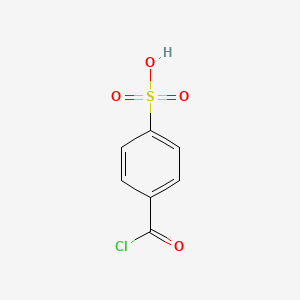

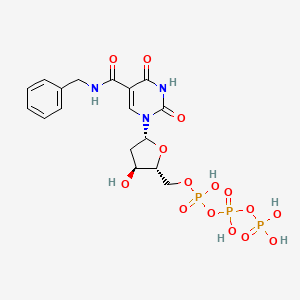
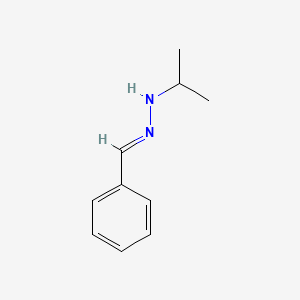

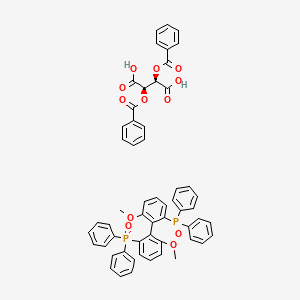

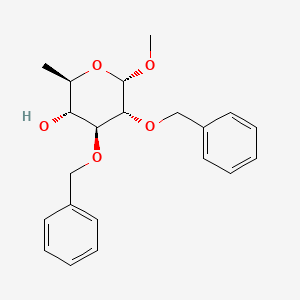
![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
